molecular formula C12H23N B15305939 [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine

[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine

Cat. No.: B15305939
M. Wt: 181.32 g/mol
InChI Key: YQBHNIBFYMLJNJ-UHFFFAOYSA-N
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Description

[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: is a spirocyclic amine compound that has garnered attention due to its unique structural and functional properties The spirocyclic structure, characterized by a bicyclic system connected through a single carbon atom, imparts distinct three-dimensionality and rigidity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Propan-2-yl)spiro[2 One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure

Industrial Production Methods: Industrial production of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the spirocyclic structure and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The spirocyclic amine can participate in substitution reactions, where the amine group can be replaced or modified using various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: In chemistry, [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the exploration of novel chemical space.

Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions between spirocyclic amines and biological targets.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its rigidity and three-dimensionality make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, or other biological macromolecules. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Spirocyclic oxindoles: These compounds share the spirocyclic core but differ in the functional groups attached to the spiro center.

    Spiropyrans: Another class of spirocyclic compounds with photochromic properties, capable of inter-switching between isomers under light exposure.

Uniqueness: [6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine is unique due to its specific combination of a spirocyclic core and an amine functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

(6-propan-2-ylspiro[2.5]octan-2-yl)methanamine

InChI

InChI=1S/C12H23N/c1-9(2)10-3-5-12(6-4-10)7-11(12)8-13/h9-11H,3-8,13H2,1-2H3

InChI Key

YQBHNIBFYMLJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CC1)CC2CN

Origin of Product

United States

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